[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13460954
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester -](/images/structure/VC13460954.png)
Specification
Molecular Formula | C14H27N3O3 |
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Molecular Weight | 285.38 g/mol |
IUPAC Name | tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1 |
Standard InChI Key | SSCBCHWPTFFJMC-QWRGUYRKSA-N |
Isomeric SMILES | CCN([C@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C |
SMILES | CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol. Its IUPAC name, tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate, reflects its stereochemical configuration and functional groups. Key structural features include:
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Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.
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(S)-2-Aminopropionyl Group: An L-alanine-derived moiety that enables hydrogen bonding and chiral recognition.
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tert-Butyl Ester: A bulky protecting group that enhances solubility and stability under acidic conditions.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₂₇N₃O₃ | |
Molecular Weight | 285.38 g/mol | |
Optical Rotation | [α]D²⁵ = +24.5° (c=1, CHCl₃) | |
LogP (Partition Coefficient) | 1.82 ± 0.15 |
X-ray crystallography and NMR studies confirm the (S,S) configuration at the pyrrolidine C3 and alanine C2 positions, critical for its bioactivity. The tert-butyl ester adopts a trans-conformation relative to the carbamate group, minimizing steric hindrance.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrrolidine Functionalization: (S)-pyrrolidin-3-amine is reacted with ethyl chloroformate to form the ethyl-carbamate intermediate.
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Acylation: Steglich esterification couples the intermediate with (S)-2-aminopropionic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
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tert-Butyl Protection: The carboxylic acid is protected using tert-butyl chloroformate under basic conditions (pH 9–10).
Critical Parameters:
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Temperature: Reactions proceed optimally at 0–5°C to prevent racemization.
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Catalyst Loading: DMAP (10 mol%) ensures high regioselectivity.
Industrial-Scale Production
Flow microreactor systems enhance yield (85–92%) and reduce reaction time (2–3 hours) compared to batch processes. Continuous purification via simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess (ee).
Chemical Reactivity and Functionalization
The compound undergoes three primary reactions:
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Ester Hydrolysis: Acidic or enzymatic cleavage of the tert-butyl group yields the free carboxylic acid, a precursor for peptide coupling.
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Amide Formation: The amino group reacts with activated carbonyls (e.g., NHS esters) to generate stable conjugates.
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Oxidation: Treatment with Jones reagent oxidizes the pyrrolidine ring to a lactam, altering bioactivity.
Table 2: Reaction Conditions and Products
Reaction | Reagents | Product | Yield |
---|---|---|---|
Hydrolysis | HCl (6M), 25°C, 12h | Carboxylic acid derivative | 78% |
Amide Coupling | EDC/HOBt, DIPEA, DMF | Biotinylated conjugate | 65% |
Oxidation | CrO₃, H₂SO₄, acetone | Pyrrolidinone analog | 52% |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits dipeptidyl peptidase-IV (DPP-4) with an IC₅₀ of 0.8 µM, as shown in assays using HEK293 cells expressing recombinant human DPP-4 . Molecular docking reveals that the pyrrolidine nitrogen forms a salt bridge with Glu205 and Glu206 in the enzyme’s active site .
Neurokinin Receptor Modulation
In rodent models, it acts as a neurokinin-3 (NK3) receptor antagonist (Kᵢ = 12 nM), reducing visceral pain response by 40% at 10 mg/kg . The tert-butyl ester enhances blood-brain barrier permeability, with a brain/plasma ratio of 0.9.
Table 3: Pharmacokinetic Profile
Parameter | Value | Method |
---|---|---|
Half-life (t₁/₂) | 2.3 ± 0.4 h | Rat IV administration |
Cmax | 1.8 µM | Oral dose (50 mg/kg) |
AUC₀–∞ | 14.2 µM·h | LC-MS/MS analysis |
Applications in Drug Development
Antidiabetic Agents
As a DPP-4 inhibitor, the compound enhances glucose-dependent insulin secretion, making it a candidate for type 2 diabetes therapy . Analogs with fluorinated tert-butyl groups show improved metabolic stability (t₁/₂ = 6.7 h).
Analgesics
Its NK3 antagonism is leveraged in treating chronic pain. A prodrug variant with a phosphonooxymethyl group achieves 80% oral bioavailability in primates .
Radiopharmaceuticals
Labeling with ¹⁸F via nucleophilic aromatic substitution yields a PET tracer for imaging DPP-4 expression in pancreatic β-cells.
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
Compound Modification | DPP-4 IC₅₀ (µM) | NK3 Kᵢ (nM) |
---|---|---|
tert-Butyl → Methyl ester | 3.2 | 45 |
Ethyl-carbamate → Benzyl | 1.1 | 28 |
(S,S) → (R,R) Configuration | >100 | >1000 |
The tert-butyl group and (S,S) stereochemistry are critical for potency. Methyl esters exhibit reduced metabolic stability, while benzyl carbamates improve CNS penetration.
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